molecular formula C20H22O3 B13951652 methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Cat. No.: B13951652
M. Wt: 310.4 g/mol
InChI Key: APZCLRPAHRTZSD-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[7]annulene family, characterized by a seven-membered carbocyclic ring fused to a benzene ring. Key structural features include:

  • p-Tolyl substituent at position 3, contributing steric bulk and electron-donating effects.
  • Ester group at position 6, influencing solubility and reactivity.
    Its synthesis typically involves multi-step routes, including aldol reactions or Suzuki couplings, as seen in related compounds (e.g., ) .

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

methyl 5-hydroxy-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

InChI

InChI=1S/C20H22O3/c1-13-6-8-14(9-7-13)16-11-10-15-4-3-5-17(20(22)23-2)19(21)18(15)12-16/h6-12,17,19,21H,3-5H2,1-2H3

InChI Key

APZCLRPAHRTZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(CCCC(C3O)C(=O)OC)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the benzoannulene core: This can be achieved through cyclization reactions.

    Introduction of the hydroxy and carboxylate groups: These functional groups are often introduced through substitution reactions.

    Methylation: The final step involves the methylation of the hydroxy group to form the ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxylate group would yield an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name Substituents Key Functional Groups Ring Size References
Target Compound 5-hydroxy, 3-p-tolyl, 6-carboxylate Hydroxyl, ester, aryl Benzo[7]
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate 5-ketone, 6-carboxylate Ketone, ester Benzo[7]
(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 5-ketone, 6-arylidene Ketone, conjugated alkene Benzo[7]
6-Allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 5-ketone, 6-allyl/methyl Ketone, alkyl Benzo[7]
Methyl 8,9-dihydro-5H-benzo[7]annulene-6-carboxylate 6-carboxylate, unsaturated ring Ester, conjugated diene Benzo[7]

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The target compound’s p-tolyl group (electron-donating) contrasts with ketones (electron-withdrawing) in analogs like methyl 5-oxo derivatives, affecting reactivity in nucleophilic additions .
  • Ring Saturation : Unsaturated analogs (e.g., ) exhibit enhanced conjugation, altering UV-Vis absorption and catalytic hydrogenation behavior compared to saturated derivatives .

Key Observations :

  • Diastereoselectivity: The target compound’s analog () shows moderate diastereomeric control (52:48), suggesting challenges in stereochemical optimization compared to non-chiral analogs .
  • Scalability : Suzuki coupling routes () are favored for industrial applications due to reproducibility, while alkylation () offers moderate yields .

Key Observations :

  • Stability : Ester-containing compounds (e.g., target, ) require dry, low-temperature storage to prevent hydrolysis .
  • Toxicity : Hydroxyl and ester groups correlate with H302/H315 hazards, necessitating handling precautions .

Biological Activity

Methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate (CAS No. 350022-61-6) is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H22_{22}O3_3
  • Molecular Weight : 310.38 g/mol
  • Purity : Typically above 95% in commercial preparations .

Biological Activity Overview

Research indicates that methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exhibits various biological activities:

  • Antioxidant Properties : The compound has shown significant antioxidant activity in vitro, which is critical for mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : Studies demonstrate its potential to inhibit pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory disorders.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The mechanisms underlying the biological activities of methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate are still being elucidated. However, some proposed pathways include:

  • Scavenging Free Radicals : The hydroxyl group in its structure may facilitate the donation of hydrogen atoms to free radicals, thus neutralizing them.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of IL-6 and TNF-alpha in cell cultures
AntimicrobialInhibition of growth in E. coli and S. aureus

Detailed Research Insights

  • Antioxidant Studies :
    • In a controlled study, methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating robust antioxidant capacity.
  • Anti-inflammatory Mechanisms :
    • A recent study published in Molecules explored the compound's effects on macrophage activation. The results indicated that treatment with the compound significantly lowered the expression of pro-inflammatory markers such as COX-2 and iNOS.
  • Antimicrobial Evaluation :
    • In vitro assays against various bacterial strains showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

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